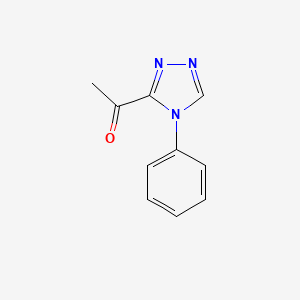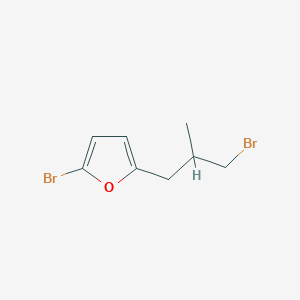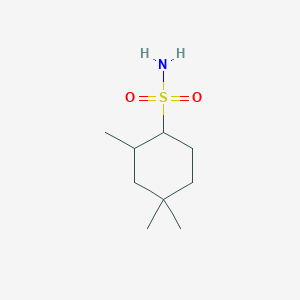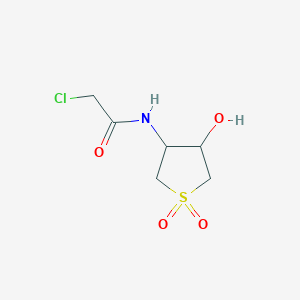
5-(2-Fluorophenyl)-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-3-methyl-1,2-oxazole: is a heterocyclic compound that features a fluorophenyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-(2-Fluorophenyl)-3-methyl-1,2-oxazole typically begins with 2-fluoroacetophenone and other reagents.
Reaction Steps:
Industrial Production Methods:
- The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and choice of solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
- The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery, particularly for its interactions with biological targets .
Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response .
Molecular Targets and Pathways:
Comparison with Similar Compounds
- 5-(2-Fluorophenyl)-1H-pyrrole-3-formaldehyde
- 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile
- 5-(2-Fluorophenyl)-1H-pyrrole-3-methyl
Comparison:
Properties
CAS No. |
1639897-03-2 |
|---|---|
Molecular Formula |
C10H8FNO |
Molecular Weight |
177.17 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C10H8FNO/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChI Key |
ONHXDCUUNSJFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperidine-2-carboxylic acid](/img/structure/B13199263.png)

![N-[(3-Formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B13199275.png)

![Ethyl 3-(hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13199287.png)

![2-(2-{[(Benzyloxy)carbonyl]amino}propan-2-yl)pyrimidine-5-carboxylicacid](/img/structure/B13199292.png)



